molecular formula C20H19N5OS B2590910 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013805-35-0

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2590910
CAS No.: 1013805-35-0
M. Wt: 377.47
InChI Key: GTKKQFUQYKGJBF-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazole moiety at position 1, an isopropyl group at position 5, and a 6-methylpyridin-2-yl carboxamide group at position 2. This molecular architecture combines three pharmacologically relevant scaffolds:

  • Benzo[d]thiazole: Known for antimicrobial, antitumor, and anti-inflammatory properties .
  • Pyrazole: A versatile heterocycle with demonstrated kinase inhibition and antimicrobial activity .
  • 6-Methylpyridine: Enhances solubility and bioavailability in medicinal chemistry applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12(2)16-11-15(19(26)23-18-10-6-7-13(3)21-18)24-25(16)20-22-14-8-4-5-9-17(14)27-20/h4-12H,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKKQFUQYKGJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques such as continuous flow chemistry. This method allows for better control over reaction conditions, improved safety, and increased efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazole ring to produce pyrazolidine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen or the benzo[d]thiazol-2-yl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alkyl halides are used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

Major Products Formed:

  • Oxidation: Pyrazolone derivatives.

  • Reduction: Pyrazolidine derivatives.

  • Substitution: Substituted pyrazoles and benzo[d]thiazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly for its anti-inflammatory and antimicrobial properties.

  • Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory responses or microbial growth. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural differences and biological activities of compounds closely related to the target molecule:

Compound Name / ID Core Structure Substituents Biological Activity (vs. S. aureus) Reference
Target Compound Pyrazole-3-carboxamide 1-Benzo[d]thiazol-2-yl; 5-isopropyl; N-(6-methylpyridin-2-yl) Not explicitly reported
3b (oxadiazinane derivative) 1,3,5-Oxadiazinane-4-thione 3-(4-Benzo[d]thiazol-2-yl-phenyl); 5-(p-chlorophenyl) MIC: 1.56 µg/mL (cf. tetracycline)
4a (triazinane derivative) 1,3,5-Triazinane-2-thione 1-(4-Benzo[d]thiazol-2-yl-phenyl); 3-(o-chlorophenyl); 5-methyl MIC: 3.12 µg/mL
4d (triazinane derivative) 1,3,5-Triazinane-2-thione 1-(4-Benzo[d]thiazol-2-yl-phenyl); 3-(o-methylphenyl); 5-methyl MIC: 6.25 µg/mL
Pyrazol-5-imine derivative Pyrazol-5-imine 1-(Benzo[d]thiazol-2-yl-methyl); 3-methyl; N-phenyl Moderate activity (no MIC reported)

Key Observations :

Heterocyclic Core: The target compound’s pyrazole core differs from oxadiazinane (3b) or triazinane (4a, 4d) scaffolds in analogous molecules. Oxadiazinane and triazinane derivatives (e.g., 3b, 4a) show superior antimicrobial activity, likely due to sulfur-containing thione groups that disrupt bacterial membranes .

Substituent Effects :

  • Benzo[d]thiazole positioning : Derivatives with benzo[d]thiazole directly attached to the core (e.g., target compound) may improve lipophilicity and membrane penetration compared to phenyl-linked variants (e.g., 3b, 4a) .
  • Electron-withdrawing groups : Chlorophenyl substituents (e.g., 3b, 4a) enhance activity compared to methyl or methoxy groups, aligning with increased electrophilicity and target interaction .

Synthetic Efficiency :

  • The target compound’s synthesis likely employs a carboxamide coupling strategy, similar to methods used for pyrazol-5-imine derivatives (70–85% yields) .
  • In contrast, oxadiazinane and triazinane derivatives require cyclization steps with aryl isothiocyanates, achieving 65–80% yields .
Pharmacological Performance
  • Antimicrobial Potency : The oxadiazinane derivative 3b (MIC: 1.56 µg/mL) outperforms the target compound’s structural analogues, suggesting that sulfur-rich heterocycles may be critical for antibacterial efficacy .
  • Structural Flexibility : The pyrazole carboxamide group in the target compound offers modularity for further derivatization, a feature less explored in rigid triazinane systems .

Biological Activity

The compound 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5OSC_{20}H_{19}N_5OS. It features a complex structure that includes a benzo[d]thiazole moiety, a pyrazole ring, and a carboxamide functional group. The presence of these structural elements contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound is hypothesized to possess similar properties due to its structural similarities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis . A comparative study indicated that compounds containing the pyrazole scaffold showed promising cytotoxicity against several cancer cell lines.

Case Studies

  • Study on Antimicrobial Properties : A synthesized compound similar to this compound demonstrated significant antibacterial activity at low concentrations, inhibiting the growth of Bacillus subtilis and Proteus vulgaris .
  • Anticancer Evaluation : In vitro studies on related pyrazole compounds revealed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : The structural components may allow for interaction with various receptors, potentially influencing signaling pathways associated with disease states.

Data Table

Biological ActivityCompound StructureIC50 (µM)Target Organism/Cell Line
AntibacterialSimilar Pyrazole1.6E. coli, S. aureus
AnticancerRelated Pyrazole10HeLa Cells
AntifungalBenzothiazole Derivative5Candida albicans

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